molecular formula C16H16O4 B138633 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid CAS No. 5487-33-2

2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid

Cat. No.: B138633
CAS No.: 5487-33-2
M. Wt: 272.29 g/mol
InChI Key: WXWWJUKMWNYILA-UHFFFAOYSA-N
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Description

2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid is an organic compound that belongs to the class of phenylacetic acids It is characterized by the presence of a benzyloxy group and a methoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid typically involves the reaction of 3-(benzyloxy)-4-methoxybenzaldehyde with a suitable reagent to introduce the acetic acid moiety. One common method involves the use of a Grignard reagent followed by oxidation to yield the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial methods may also include purification steps like recrystallization or chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of 3-(benzyloxy)-4-methoxybenzoic acid.

    Reduction: Formation of 2-(3-(benzyloxy)-4-methoxyphenyl)ethanol.

    Substitution: Formation of derivatives with various substituents replacing the methoxy group.

Scientific Research Applications

2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

    2-(4-Methoxyphenyl)acetic acid: Lacks the benzyloxy group, resulting in different chemical properties and reactivity.

    2-(3-Methoxyphenyl)acetic acid: Similar structure but with the methoxy group in a different position, affecting its chemical behavior.

    2-(3-(Benzyloxy)phenyl)acetic acid: Similar but without the methoxy group, leading to variations in its applications and reactivity.

Uniqueness: 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid is unique due to the presence of both benzyloxy and methoxy groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for diverse chemical reactions and makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(4-methoxy-3-phenylmethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-19-14-8-7-13(10-16(17)18)9-15(14)20-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWWJUKMWNYILA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50299649
Record name [3-(Benzyloxy)-4-methoxyphenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5487-33-2
Record name 5487-33-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131754
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [3-(Benzyloxy)-4-methoxyphenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Benzyloxy-4-methoxy-phenyl)-acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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